

Formulation of 5-(1-Adamantyl)-2-furohydrazide for Biological Testing

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Compound of Interest

Compound Name: 5-(1-Adamantyl)-2-furohydrazide

CAS No.: 897545-05-0

Cat. No.: B2935810

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Technical Application Note & Protocol Guide

Executive Summary & Chemical Context

5-(1-Adamantyl)-2-furohydrazide combines the highly lipophilic, rigid adamantane "cage" with a polar furohydrazide linker. This structural duality presents a classic formulation challenge: the adamantyl group drives high LogP (lipophilicity) and poor aqueous solubility, while the hydrazide moiety introduces potential chemical instability (hydrolysis/oxidation) and pH sensitivity.

This guide provides a standardized approach to solubilizing this compound for in vitro cellular assays and in vivo animal models. The protocols prioritize solubility maintenance, vehicle biocompatibility, and reproducibility.

Physicochemical Profile (Theoretical)

Property	Characteristic	Implication for Formulation
Lipophilicity	High (LogP est. > 3.5)	Requires organic co-solvents (DMSO, PEG) or complexation (Cyclodextrins).
Aqueous Solubility	Very Low (< 10 µg/mL)	"Crash-out" precipitation is a high risk upon dilution into aqueous media.
Reactive Groups	Hydrazide (-CONHNH-)	Potential for oxidation; sensitive to extreme pH. Avoid aldehydes in vehicle (Schiff base formation).
Crystal Packing	High Lattice Energy	Dissolution may be slow; sonication/vortexing is mandatory.

Stock Solution Preparation (Universal)

Objective: Create a stable, high-concentration master stock for downstream dilution.

Reagents

- Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Grade: Cell Culture/HPLC, ≥99.9%).
- Storage: Amber glass vials (borosilicate) with PTFE-lined caps.

Protocol A: 50 mM Master Stock

- Weighing: Accurately weigh 10–20 mg of **5-(1-Adamantyl)-2-furohydrazide** into a sterile microcentrifuge tube or amber vial.
- Calculation: Calculate the required DMSO volume based on the molecular weight (MW approx. 260–300 g/mol, verify specific batch MW).

- Formula:
- Solubilization: Add the calculated volume of DMSO.
- Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.
 - Critical Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution.
- Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

In Vitro Formulation (Cell Culture)

Challenge: Preventing precipitation when the hydrophobic stock hits the aqueous culture media.

Protocol B: Serial Dilution Strategy

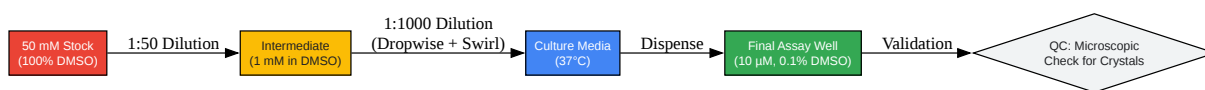
Safety Limit: Final DMSO concentration on cells must be

(v/v) to avoid solvent toxicity.

- Intermediate Dilution (100x Working Solution):
 - Do not add 50 mM stock directly to media.
 - Prepare a 100x intermediate in pure DMSO or sterile PBS/DMSO mix.
 - Example: To test at 10 µM final, dilute 50 mM stock 1:50 in DMSO to get 1 mM (100x).
- Final Dilution:
 - Add the 100x intermediate dropwise to pre-warmed culture media (37°C) while swirling rapidly.
 - Why? Rapid dispersion prevents local high concentrations that trigger nucleation and precipitation.

- Visual Check: Inspect under a microscope (10x/20x) for micro-crystals. If crystals form, reduce concentration or switch to a cyclodextrin-based method (see below).

DOT Diagram: In Vitro Workflow



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Caption: Step-by-step dilution workflow to minimize precipitation risk in cell culture assays.

In Vivo Formulation (Animal Studies)

Challenge: Delivering a high dose (bioavailability) without using toxic volumes of DMSO. Route: Intraperitoneal (IP) or Oral Gavage (PO).^{[1][2]}

Vehicle Selection Decision Matrix

For adamantane derivatives, simple aqueous buffers often fail. Use Vehicle System 2 as the primary choice for this compound.

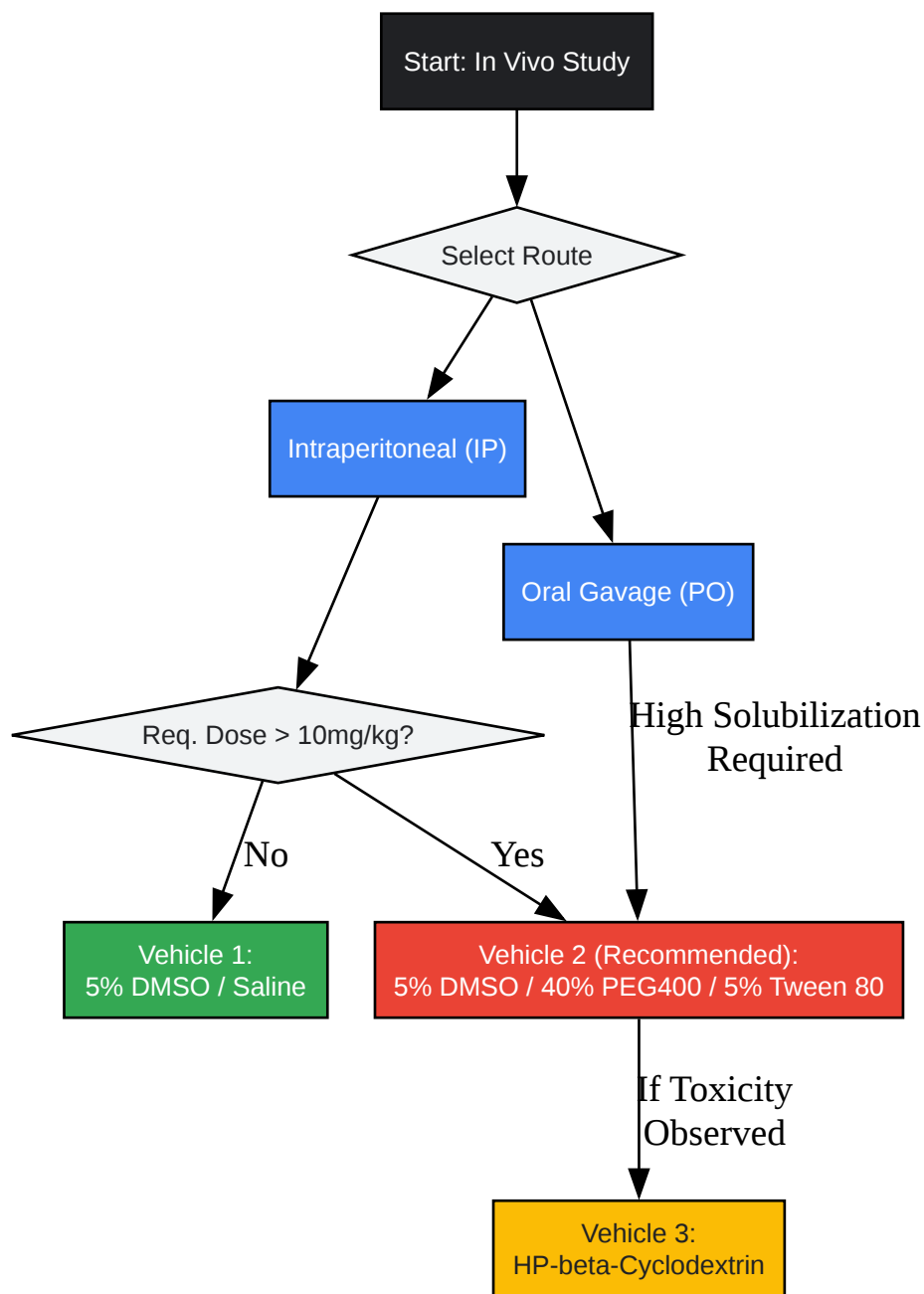
Vehicle System	Composition	Applicability	Toxicity Risk
1. ^{[1][3][4]} Standard	5% DMSO / 95% Saline	Low doses (< 5 mg/kg)	Low
2. Enhanced (Recommended)	5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline	High doses (10–50 mg/kg)	Moderate (Well- tolerated)
3. Advanced	10% HP-β- Cyclodextrin in Saline	Sensitive models (prevents irritation)	Very Low

Protocol C: Preparation of "Enhanced" Vehicle (10 mL)

- Component A (Solvent Phase):

- Dissolve required drug mass in 0.5 mL DMSO. Vortex until clear.
- Component B (Co-solvent Phase):
 - Add 4.0 mL PEG400 (Polyethylene Glycol 400) to Component A. Vortex thoroughly. The solution may warm slightly (exothermic).
 - Add 0.5 mL Tween 80 (Polysorbate 80). Vortex.
- Component C (Aqueous Phase):
 - Slowly add 5.0 mL Sterile Saline (0.9% NaCl) dropwise while vortexing.
 - Note: Adding saline too fast may cause the adamantane compound to crash out. If it turns cloudy, sonicate at 37°C until clear.
- pH Adjustment: Check pH. If < 5 or > 8, adjust carefully with 0.1N NaOH or HCl to pH 7.0–7.4. Hydrazides are most stable near neutral pH.
- Sterilization: Pass through a 0.22 µm PES syringe filter (Nylon filters may bind the drug).

DOT Diagram: In Vivo Vehicle Selection



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Caption: Decision tree for selecting the optimal vehicle based on administration route and dosage requirements.

Quality Control & Safety

QC: Precipitation Check

Before injecting animals or treating cells, perform a Turbidity Test:

- Prepare a "dummy" dose at the final concentration.
- Let it sit at Room Temperature for 2 hours.
- Measure absorbance at 600 nm (OD600).
- Pass Criteria: OD600 < 0.01 (relative to vehicle blank).

Safety Precautions

- **Hydrazide Warning:** Hydrazide derivatives can be potential sensitizers or mutagens. Handle with double nitrile gloves and work in a biosafety cabinet.
- **DMSO Permeability:** DMSO carries dissolved compounds through the skin. Never touch the formulation directly.

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